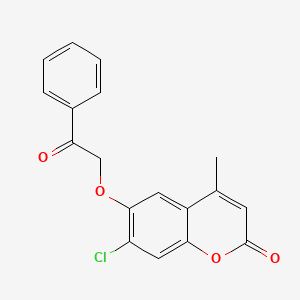![molecular formula C24H28N4O4S B11085956 N-(4-methoxyphenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B11085956.png)
N-(4-methoxyphenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- N-(4-methoxyphenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide is a complex organic compound with a mouthful of a name! Let’s break it down:
- The core structure consists of an imidazolidin-4-one ring, which contains both sulfur and nitrogen atoms.
- The compound has a morpholine group (a six-membered heterocycle containing oxygen and nitrogen) attached to one side.
- The other side features a phenyl ring and a methoxy group (OCH₃) attached to it.
- The central acetamide group (CONH₂) connects these various components.
- This compound’s intricate structure suggests potential biological activity, which we’ll explore further.
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. given its complexity, it likely involves multiple steps.
- Industrial production methods may involve custom synthesis or modification of related compounds.
Chemical Reactions Analysis
Reactivity: Due to its diverse functional groups, N-(4-methoxyphenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide could undergo various reactions
Common Reagents: Reagents like hydrogen peroxide (for oxidation), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (for substitution) might be involved.
Major Products: These depend on reaction conditions, but potential products include derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Researchers may study its reactivity, stability, and novel reactions.
Biology: Investigating its interactions with enzymes, receptors, or cellular components.
Medicine: Assessing its potential as a drug candidate (e.g., anticancer, antimicrobial).
Industry: Possible applications in materials science or catalysis.
Mechanism of Action
- Unfortunately, specific information on its mechanism of action is scarce. we can speculate:
- It might interact with enzymes or receptors due to its diverse functional groups.
- The morpholine moiety could play a role in binding to biological targets.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: N-(4-methoxyphenyl)-2-{3-[2-(morpholin-4-yl)ethyl]-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl}acetamide stands out due to its intricate structure and potential biological activity.
Properties
Molecular Formula |
C24H28N4O4S |
|---|---|
Molecular Weight |
468.6 g/mol |
IUPAC Name |
N-(4-methoxyphenyl)-2-[3-(2-morpholin-4-ylethyl)-5-oxo-1-phenyl-2-sulfanylideneimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C24H28N4O4S/c1-31-20-9-7-18(8-10-20)25-22(29)17-21-23(30)28(19-5-3-2-4-6-19)24(33)27(21)12-11-26-13-15-32-16-14-26/h2-10,21H,11-17H2,1H3,(H,25,29) |
InChI Key |
JNUAEBGCDUYVSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=S)N2CCN3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-(4-Methylphenyl)-5-oxo-5,7-dihydro-4H-spiro[benzo[H][1,2,4]triazolo[4,3-A]quinazoline-6,1'-cyclohexan]-1-YL]thio}acetamide](/img/structure/B11085876.png)
![{4-Methyl-3-[(4-phenylpiperazin-1-yl)sulfonyl]phenyl}(4-phenylpiperazin-1-yl)methanone](/img/structure/B11085893.png)
![Ethyl 4-(3-{2-[(5-bromopyridin-3-yl)carbonyl]hydrazinyl}-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B11085894.png)

![(5E)-1-butyl-5-[(piperidin-1-ylamino)methylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11085906.png)
![N-(4-ethoxyphenyl)-2-{[5-(4-methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11085908.png)
![(2Z)-2-{[4-(ethoxycarbonyl)phenyl]imino}-3-[2-(2-fluorophenyl)ethyl]-4-oxo-1,3-thiazinane-6-carboxylic acid](/img/structure/B11085915.png)
![1-Chloro-2-(2-cyanoethyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11085919.png)
![1-(3-chlorophenyl)-3-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11085921.png)

![5-Methoxy-2-(6'-methoxy-1',3',4',9A'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4A'(2'H)-YL)phenyl 3,5-dimethylisoxazole-4-sulfonate](/img/structure/B11085929.png)

![2-((5-((1H-Benzo[d][1,2,3]triazol-1-yl)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B11085948.png)
